molecular formula C8H7IO4 B3184519 Methyl 2,4-dihydroxy-5-iodobenzoate CAS No. 1131587-44-4

Methyl 2,4-dihydroxy-5-iodobenzoate

Cat. No.: B3184519
CAS No.: 1131587-44-4
M. Wt: 294.04 g/mol
InChI Key: BDPUWOXPDUWNCW-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxy-5-iodobenzoate is a substituted benzoic acid derivative featuring hydroxyl groups at positions 2 and 4, an iodine atom at position 5, and a methyl ester group at the carboxyl position. It has been synthesized for derivatization studies and biological evaluations, particularly as part of efforts to develop derivatives of methyl 5-amino-2,4-dihydroxybenzoate . The iodine substituent enhances its molecular weight and polarizability, which may influence reactivity in electrophilic substitutions or interactions with biological targets.

Properties

CAS No.

1131587-44-4

Molecular Formula

C8H7IO4

Molecular Weight

294.04 g/mol

IUPAC Name

methyl 2,4-dihydroxy-5-iodobenzoate

InChI

InChI=1S/C8H7IO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3

InChI Key

BDPUWOXPDUWNCW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1O)O)I

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs identified include:

Compound Name CAS Number Substituents Similarity Score
Methyl 2,4-difluoro-5-iodobenzoate 1113050-16-0 2-F, 4-F, 5-I, methyl ester 0.98
Methyl 2,6-difluoro-3-iodobenzoate 501433-14-3 2-F, 6-F, 3-I, methyl ester 0.98
Ethyl 2,6-difluoro-3-iodobenzoate 1520299-34-6 2-F, 6-F, 3-I, ethyl ester 0.94
2,4-Dihydroxy-5-iodobenzaldehyde 131088-03-4 2-OH, 4-OH, 5-I, aldehyde 0.97
2-Hydroxy-5-iodo-3-methylbenzaldehyde 83816-55-1 2-OH, 5-I, 3-CH₃, aldehyde 0.95

Key Observations :

  • Fluorine vs. Hydroxyl Substitution : Analogs like Methyl 2,4-difluoro-5-iodobenzoate (CAS 1113050-16-0) replace hydroxyl groups with fluorine, reducing hydrogen-bonding capacity and acidity. This substitution likely increases lipophilicity, enhancing membrane permeability in biological systems .
  • Ester Group Variations : Ethyl esters (e.g., CAS 1520299-34-6) exhibit lower solubility in polar solvents compared to methyl esters due to increased alkyl chain length .
  • Aldehyde vs. Ester Functional Groups : Compounds like 2,4-Dihydroxy-5-iodobenzaldehyde (CAS 131088-03-4) lack the ester group, making them more reactive in nucleophilic addition reactions .

Physicochemical Properties

  • Boiling Point : Methyl esters typically have lower boiling points than ethyl analogs (e.g., ~200°C for methyl salicylate vs. ~220°C for ethyl salicylate) .
  • Acidity: The 2,4-dihydroxy groups confer acidity (pKa ~8–10 for phenolic OH), whereas fluorine-substituted analogs are less acidic .

Q & A

Q. Key parameters for optimization :

  • Temperature : 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance iodination efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Advanced: How can conflicting crystallographic and spectroscopic data be resolved during structural validation?

Answer:
Discrepancies often arise from dynamic molecular conformations or crystal packing effects. A systematic approach includes:

  • X-ray refinement : Use SHELXL for high-resolution data to resolve positional disorders. Compare thermal parameters (B-factors) to identify unstable regions .
  • Cross-validation : Overlay computed (DFT) and experimental NMR/IR spectra to confirm functional group orientations. For example, hydroxyl proton shifts in DMSO-d₆ (~10–12 ppm) validate hydrogen bonding .

Basic: What purification strategies are recommended for isolating this compound?

Answer:

  • Recrystallization : Use ethanol or methanol due to the compound’s moderate solubility. Slow cooling improves crystal purity.
  • Chromatography : Silica gel with a hexane/ethyl acetate gradient (3:1 to 1:2). Monitor fractions via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .
  • Acid-base extraction : Leverage phenolic hydroxyl groups for selective partitioning into aqueous basic phases (pH >10) .

Advanced: How can computational models predict iodination regioselectivity in Methyl 2,4-dihydroxybenzoate derivatives?

Answer:

  • DFT calculations : Compare activation energies for iodination at positions 3, 5, and 6. The 5-position is favored due to ortho/para-directing effects of hydroxyl groups.
  • Electrostatic potential maps : Identify electron-rich regions (Mulliken charges) to validate reactivity trends.
  • Experimental correlation : Use LC-MS to track intermediates and validate computational predictions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons: δ 6.8–7.5 ppm (doublets for H-3 and H-6).
    • Methoxy group: δ 3.9 ppm (singlet).
    • Hydroxyls: Broad signals at δ 9–12 ppm (exchange with D₂O) .
  • IR spectroscopy :
    • O-H stretch: ~3200 cm⁻¹.
    • C=O (ester): ~1700 cm⁻¹.
  • Mass spectrometry : ESI-MS m/z [M+H]+ ≈ 320 (iodine isotope pattern confirms molecular weight) .

Advanced: What strategies mitigate side reactions during derivatization of this compound?

Answer:

  • Protecting groups : Temporarily block hydroxyls using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent unwanted nucleophilic substitution at iodine.
  • Low-temperature reactions : Perform couplings (e.g., Suzuki-Miyaura) at –20°C to suppress deiodination.
  • In situ monitoring : Use HPLC-MS to detect intermediates and adjust reaction kinetics .

Synthesis Optimization Table

StepReagents/ConditionsYield (%)Reference
EsterificationMethyl iodide, K₂CO₃, DMF, 60°C, 12h85–90
IodinationNIS, CHCl₃, 0°C, 4h70–75
PurificationSilica gel (hexane/EtOAc 3:1)>95 purity

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